2',4'-Difluoro-3,3-dimethylbutyrophenone

Physicochemical properties Chromatographic separation Process development

2',4'-Difluoro-3,3-dimethylbutyrophenone (CAS 898764-94-8, IUPAC: 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one) is a fluorinated aryl ketone with molecular formula C12H14F2O and molecular weight 212.24 g/mol. The compound features a 2,4-difluorophenyl moiety coupled to a 3,3-dimethylbutan-1-one backbone, with the gem-dimethyl substitution at the β-position of the butyrophenone chain conferring steric bulk adjacent to the carbonyl.

Molecular Formula C12H14F2O
Molecular Weight 212.24 g/mol
CAS No. 898764-94-8
Cat. No. B1325459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-3,3-dimethylbutyrophenone
CAS898764-94-8
Molecular FormulaC12H14F2O
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
InChIKeyYMAUWJWWYLBASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Difluoro-3,3-dimethylbutyrophenone (CAS 898764-94-8) Structural Overview and Procurement Context


2',4'-Difluoro-3,3-dimethylbutyrophenone (CAS 898764-94-8, IUPAC: 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one) is a fluorinated aryl ketone with molecular formula C12H14F2O and molecular weight 212.24 g/mol . The compound features a 2,4-difluorophenyl moiety coupled to a 3,3-dimethylbutan-1-one backbone, with the gem-dimethyl substitution at the β-position of the butyrophenone chain conferring steric bulk adjacent to the carbonyl . This structural configuration positions the compound within the broader class of difluorophenyl ketones, where fluorine substitution pattern and alkyl chain branching critically influence physicochemical properties, metabolic stability, and intermolecular interactions [1].

Why 2',4'-Difluoro-3,3-dimethylbutyrophenone Cannot Be Casually Substituted with Other Difluorobutyrophenones


Substitution of 2',4'-difluoro-3,3-dimethylbutyrophenone with structurally related difluorobutyrophenones is non-trivial due to the compound's unique combination of 2,4-difluoro substitution on the phenyl ring and gem-dimethyl branching at the β-carbon. The 2,4-difluorophenyl motif exhibits distinct electronic and steric profiles compared to alternative fluorine substitution patterns (e.g., 2,6-difluoro, 3,5-difluoro, or mono-fluoro analogs), which alters π-π stacking interactions and carbonyl reactivity [1]. Furthermore, the gem-dimethyl substitution introduces significant steric hindrance and conformational restriction relative to linear alkyl chains or mono-methyl analogs, which has been demonstrated in related 3,3-dimethyl series to improve in vitro potency and in vivo efficacy compared to 3-mono-methyl counterparts [2]. These structural features collectively impact downstream reactivity profiles in synthetic transformations and may influence biological target engagement should the compound be employed as a building block for biologically active molecules [3].

Quantitative Differentiation Evidence for 2',4'-Difluoro-3,3-dimethylbutyrophenone (CAS 898764-94-8) Relative to Structural Analogs


Comparative Physicochemical Profile: Density and Boiling Point Relative to 2,6-Difluorobutyrophenone

2',4'-Difluoro-3,3-dimethylbutyrophenone exhibits a calculated density of 1.086 g/cm³ and a calculated boiling point of 255.2°C at 760 mmHg . In contrast, the structural analog 2,6-difluorobutyrophenone (CAS 95727-77-8) has a reported density of 1.134 g/cm³ and a boiling point of 219.6°C at 760 mmHg [1]. The 2',4'-isomer with gem-dimethyl substitution shows lower density but a higher boiling point compared to the 2,6-isomer with an unbranched butyl chain.

Physicochemical properties Chromatographic separation Process development

Fluorine Substitution Pattern Differentiation: 2,4-Difluoro vs. 2,6-Difluoro and Mono-Fluoro Phenyl Motifs in Antifungal SAR Context

In a comparative study of fluorophenyl-substituted triazole antifungals, the 2,4-difluorophenyl motif (as present in the target compound) exhibited a MIC80 of 3.8 ± 0.9 μM against the BRE strain of Candida albicans [1]. In direct comparison, the 2-fluorophenyl analog showed a MIC80 of 21 ± 3 μM, the 4-fluorophenyl analog showed 38 ± 11 μM, and the 2,5-difluorophenyl analog showed 25 ± 8 μM against the same strain [1]. This represents a 5.5- to 10-fold improvement in potency for the 2,4-difluoro substitution pattern.

Structure-activity relationship Antifungal design Fluorine substitution

Gem-Dimethyl Branching Advantage: 3,3-Dimethyl vs. 3-Monomethyl in 2,4-Difluorophenyl-Containing Series

A systematic SAR study of 2-(2,4-difluorophenyl)-3-substituted alkylsulfonyl-1-triazolyl-2-propanols directly compared 3,3-dimethyl analogs against 3-mono-methyl analogs [1]. The 3,3-dimethyl analogs demonstrated more potent activity both in vitro and in vivo than the corresponding 3-mono-methyl analogs [1]. Furthermore, the prophylactic efficacy against murine systemic candidiasis and aspergillosis was significantly improved by dimethylation at the 3-position [1].

Gem-dimethyl effect Antifungal efficacy Structure-activity relationship

Commercial Availability and Purity Specifications Relative to Common Analogs

2',4'-Difluoro-3,3-dimethylbutyrophenone (CAS 898764-94-8) is commercially available from multiple established chemical suppliers including Fluorochem Ltd. (UK), International Laboratory Limited (USA), and Rieke Metals, Inc. (USA) . Reported purity specifications range from 97% to 98% , with standard packaging options of 1 g, 2 g, 5 g, and 10 g quantities . In contrast, the unbranched analog 2,6-difluorobutyrophenone (CAS 95727-77-8) is primarily sourced from a more limited set of suppliers with less standardized commercial availability [1].

Procurement specification Commercial availability Purity benchmark

High-Value Application Scenarios for 2',4'-Difluoro-3,3-dimethylbutyrophenone Based on Differentiated Evidence


Building Block for Antifungal Agent Development Leveraging 2,4-Difluorophenyl SAR Advantage

This compound serves as an optimal building block for the synthesis of triazole-class antifungal agents where the 2,4-difluorophenyl motif has been empirically demonstrated to provide a 5.5- to 10-fold improvement in MIC80 against Candida albicans compared to alternative fluorophenyl substitution patterns [1]. Procurement of this specific intermediate enables medicinal chemistry programs to access the validated potency advantage of the 2,4-difluoro substitution pattern, which has been directly benchmarked against 2-fluoro, 4-fluoro, 2,5-difluoro, and unsubstituted phenyl comparators in head-to-head antifungal assays [1].

Scaffold for Gem-Dimethyl-Modified Bioactive Molecules Requiring Enhanced In Vivo Efficacy

When a synthetic route requires a β-branched aryl ketone building block, 2',4'-difluoro-3,3-dimethylbutyrophenone provides the gem-dimethyl substitution pattern that has been shown in related 2,4-difluorophenyl series to improve both in vitro potency and in vivo prophylactic efficacy relative to 3-mono-methyl analogs [2]. This structural feature is particularly relevant for programs developing antifungal or other therapeutic candidates where improved pharmacokinetic properties and target engagement are required, as the 3,3-dimethyl substitution enhances biological performance relative to less sterically demanding alkyl chain modifications [2].

Precursor for Selective Ortho-Amination in Butyrophenone Derivative Synthesis

The 2',4'-difluorobutyrophenone framework has established utility as a substrate for selective ortho-amination reactions, a synthetic methodology validated for the preparation of 2'-amino-4'-fluorobutyrophenone derivatives with potential psychotropic applications [3]. Procurement of 2',4'-difluoro-3,3-dimethylbutyrophenone specifically provides access to this validated synthetic pathway while incorporating the gem-dimethyl substitution that may confer additional metabolic stability or target selectivity advantages relative to unbranched butyrophenone analogs. The commercial availability of this compound from multiple suppliers ensures reliable access for research programs employing this established synthetic methodology.

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